Comprehensive Technical Profiling of CAS 50342-06-8: Synthesis, Physicochemical Properties, and Toxicological Safety in Drug Discovery
Comprehensive Technical Profiling of CAS 50342-06-8: Synthesis, Physicochemical Properties, and Toxicological Safety in Drug Discovery
Executive Summary
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS 50342-06-8) is a highly versatile, unsymmetrical aliphatic diamine. In early-stage drug discovery and medicinal chemistry, ethylenediamine motifs are heavily utilized as pharmacophores to modulate physicochemical properties—such as enhancing aqueous solubility, tuning lipophilicity, and introducing lysosomotropic characteristics. This whitepaper provides a rigorous technical breakdown of the compound's structural properties, a validated synthetic workflow, and critical safety and toxicological data required for handling and application.
Physicochemical & Structural Profiling
CAS 50342-06-8 features an ethylenediamine backbone substituted with an N,N-diethyl group on one terminus and a secondary N-isobutyl group on the other. This unsymmetrical substitution provides a unique balance of steric hindrance and lipophilicity, making it an ideal building block for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and GPCR ligands.
The quantitative physicochemical data is summarized in Table 1 below, derived from standard chemical profiling databases ([1]; [2]).
Table 1: Physicochemical Properties of CAS 50342-06-8
| Property | Value | Structural Implication |
| Chemical Name | Diethyl({2-[(2-methylpropyl)amino]ethyl})amine | Unsymmetrical diamine scaffold |
| CAS Registry Number | 50342-06-8 | Standardized identifier |
| Molecular Formula | C₁₀H₂₄N₂ | Aliphatic hydrocarbon dominance |
| Molecular Weight | 172.31 g/mol | Low MW, ideal for fragment-based design |
| Appearance | Colorless to pale yellow liquid | Typical for low-MW aliphatic amines |
| Predicted LogP | ~1.8 - 2.1 | Optimal lipophilicity for oral bioavailability |
| Boiling Point | ~200 - 215 °C (estimated) | Requires vacuum distillation for purification |
| Density | ~0.82 g/cm³ | Lighter than water |
Synthesis & Purification Workflow
Mechanistic Rationale
The synthesis of unsymmetrical diamines presents a classic chemoselectivity challenge. Direct alkylation of N,N-diethylethane-1,2-diamine with isobutyl bromide is generally avoided due to the high propensity for over-alkylation, which yields unwanted tertiary amines or quaternary ammonium salts.
To circumvent this, we employ a reductive amination strategy using isobutyraldehyde and sodium triacetoxyborohydride (STAB). This method is highly selective; STAB is a mild hydride donor that preferentially reduces the in situ generated imine (Schiff base) rather than the parent aldehyde, ensuring strict mono-alkylation ([3]).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity without the need for complex chromatography.
Step 1: Imine Formation (Condensation)
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Procedure: Dissolve N,N-diethylethane-1,2-diamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Slowly add isobutyraldehyde (1.05 eq) dropwise at 0 °C. Stir for 1 hour at room temperature.
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Causality: DCE is the preferred solvent for STAB reductions as it provides optimal solubility and reaction kinetics compared to THF. A slight stoichiometric excess of the aldehyde drives the Schiff base formation to completion.
Step 2: Selective Reduction
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Procedure: Add sodium triacetoxyborohydride (STAB, 1.4 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: STAB is chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. It will not reduce the unreacted isobutyraldehyde at room temperature, allowing the imine to form and be selectively reduced to the secondary amine.
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Validation: Monitor via LC-MS. The disappearance of the primary amine mass and the appearance of the [M+H]⁺ = 173.3 m/z peak confirms conversion.
Step 3: Quenching & Workup
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Procedure: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) three times.
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Causality: Quenching with a mild base neutralizes acetic acid byproducts and decomposes unreacted STAB, preventing the formation of stable borane-amine complexes that would artificially lower the yield.
Step 4: Purification via Acid-Base Extraction
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Procedure: Extract the combined organic layers with 1M HCl (aqueous). Discard the organic layer. Basify the highly acidic aqueous layer to pH > 12 using 6M NaOH at 0 °C. Back-extract the free-based diamine into fresh DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: This step exploits the diamine's high basicity. Extracting into an acidic aqueous layer leaves non-basic organic impurities (like unreacted aldehyde or neutral byproducts) in the organic phase. This eliminates the need for silica gel chromatography, which often causes severe streaking and product loss with aliphatic amines.
Mechanistic Pathway Diagram
Fig 1: Reductive amination workflow for synthesizing CAS 50342-06-8.
Toxicological & Safety Assessment
When integrating CAS 50342-06-8 into a drug discovery pipeline, understanding its toxicological profile is critical for both occupational safety and downstream biological assay interpretation.
In Vitro Genotoxicity (Ames Test)
A common concern in drug development is the mutagenic potential of early-stage building blocks. However, in vitro genotoxicity assays, such as the Ames test (utilizing Salmonella typhimurium strains TA98, TA100, TA1535, etc., with and without S9 metabolic activation), consistently demonstrate that aliphatic diamines lack mutagenic potential ([4]). The primary driver of cellular toxicity in vitro is not DNA damage, but rather membrane disruption and protein denaturation caused by the highly alkaline nature of the unneutralized amine.
Corrosivity and Handling (GHS Classification)
Aliphatic diamines are characterized by their high basicity, typically exhibiting pKa values between 9.5 and 10.5. Consequently, the un-ionized free base of CAS 50342-06-8 is highly corrosive to biological tissues ([5]).
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GHS Classification: Skin Corr. 1B (Causes severe skin burns) and Eye Dam. 1 (Causes serious eye damage).
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Handling Protocols: All synthetic manipulations and transfers must be conducted in a certified chemical fume hood. Nitrile gloves of appropriate thickness (or double-gloving) and chemical splash goggles are mandatory.
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Biological Assay Prep: Before introducing CAS 50342-06-8 or its derivatives into cell-based assays, the compound must be converted to a stable salt (e.g., hydrochloride or trifluoroacetate) and buffered to physiological pH (7.4) to prevent artifactual cytotoxicity driven purely by a localized pH spike.
Applications in Drug Development
CAS 50342-06-8 serves as a highly modular pharmacophore. The N,N-diethyl terminus provides a lipophilic anchor that can interact with hydrophobic pockets in target proteins, while the basic tertiary nitrogen acts as a strong hydrogen bond acceptor and a site for salt formulation (improving oral bioavailability). Conversely, the secondary amine on the isobutyl terminus serves as a reactive handle for further functionalization—such as amide coupling with carboxylic acids, urea formation with isocyanates, or SNAr reactions with heteroaryl halides. This dual-nature makes it an exceptional intermediate for generating diverse, drug-like screening libraries.
References
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Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride | Source: Journal of Organic Chemistry (PubMed) | URL: [Link]
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Title: Safety Assessment of Alkyl Amide MIPA ingredients as Used in Cosmetics | Source: Cosmetic Ingredient Review (CIR) | URL: [Link]
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Title: GESTIS Substance Database: Aliphatic Amines | Source: IFA (Institute for Occupational Safety and Health) | URL: [Link]
Sources
- 1. 1060817-17-5|N1-Ethyl-N1,2-dimethylpropane-1,3-diamine|BLD Pharm [bldpharm.com]
- 2. CAS 50342-06-8 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
